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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

Cat. No.: B183011

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key reactions
involving (Phenylsulfonimidoyl)benzene, a diphenyl sulfoximine, and its derivatives. The
information is intended to guide researchers in the synthesis and functionalization of this
important structural motif, which is increasingly utilized in medicinal chemistry and drug
discovery.

Introduction

(Phenylsulfonimidoyl)benzene, and sulfoximines in general, are recognized as valuable
bioisosteres for sulfones and other functional groups in drug design. Their unique three-
dimensional structure, hydrogen bonding capabilities, and metabolic stability make them
attractive moieties for modulating the physicochemical and pharmacological properties of drug
candidates. This document outlines reliable experimental setups for the synthesis of NH-
sulfoximines, their N-arylation, and the asymmetric synthesis of chiral sulfoximines.

Data Presentation

The following tables summarize the quantitative data for the synthesis and functionalization of
(Phenylsulfonimidoyl)benzene and related sulfoximines, providing a comparative overview of
different methodologies.
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Table 1: Synthesis of NH-Sulfoximines from Sulfoxides using Phl(OAc)2 and Ammonium

Carbamate[1][2][3]

Sulfoxide .

Entry Product Yield (%)
Substrate

. . S,S-
1 Diphenyl sulfoxide ) o 91
Diphenylsulfoximine

) Methyl phenyl S-Methyl-S- o5
sulfoxide phenylsulfoximine

3 4-Chlorophenyl methyl  S-(4-Chlorophenyl)-S- g5
sulfoxide methylsulfoximine

4 4-Methoxyphenyl S-(4-Methoxyphenyl)- 92
methyl sulfoxide S-methylsulfoximine
Benzyl phenyl S-Benzyl-S-

5 yl pheny Yy 88

sulfoxide

phenylsulfoximine

Table 2: One-Pot Synthesis of NH-Sulfoximines from Sulfides[1][4][5][6]

Entry Sulfide Substrate Product Yield (%)
: : S,S-
1 Diphenyl sulfide ) o 85
Diphenylsulfoximine
o S-Methyl-S-
2 Thioanisole o 91
phenylsulfoximine
o S-(4-Bromophenyl)-S-
3 4-Bromothioanisole o 82
methylsulfoximine
S-(4-Methoxyphenyl)-
4 4-Methoxythioanisole ( ypheny) 88

S-methylsulfoximine

Table 3: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine with Arylboronic Acids[7][8]
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Entry Arylboronic Acid Product Yield (%)
) ) N-Phenyl-S,S-
1 Phenylboronic acid ] o 94
diphenylsulfoximine

4- N-(4-Methylphenyl)-

2 Methylphenylboronic S,S- 88
acid diphenylsulfoximine
4- N-(4-Methoxyphenyl)-

3 Methoxyphenylboronic  S,S- 85
acid diphenylsulfoximine
4- N-(4-Chlorophenyl)-

4 Chlorophenylboronic S,S- 92
acid diphenylsulfoximine

. 3-Nitrophenylboronic N-(3-Nitrophenyl)-S,S- 28

acid

diphenylsulfoximine

Table 4: Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides[10][11]
[12][13][14][15]
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. . Alkylating .
Entry Sulfinamide Product Yield (%) ee (%)
Agent
(S)-S-Methyl-
(R)-N-tert- S-phenyl-N-
1 Butanesulfiny  Methyl iodide  (tert- 95 >99
[-aniline butyl)sulfoxim
ine
(S)-S-Ethyl-
(R)-N-tert- S-phenyl-N-
2 Butanesulfiny  Ethyl iodide (tert- 92 >99
[-aniline butyl)sulfoxim
ine
(S)-S-Benzyl-
(R)-N-tert- S-phenyl-N-
] Benzyl
3 Butanesulfiny ] (tert- 88 >99
- bromide )
[-aniline butyl)sulfoxim
ine
(R)-S-Methyl-
(S)-N-tert- S-(p-tolyl)-N-
4 Butanesulfiny  Methyl iodide  (tert- 96 >99

[-p-toluidine

butyl)sulfoxim

ine

Experimental Protocols

Protocol 1: Synthesis of S,S-Diphenylsulfoximine from
Diphenyl Sulfoxide[1][2]

This protocol describes the direct synthesis of an NH-sulfoximine from the corresponding
sulfoxide using a hypervalent iodine reagent.

Materials:

o Diphenyl sulfoxide
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o (Diacetoxyiodo)benzene (Phl(OAc)z)
o Ammonium carbamate (NH2COONHa4)
o Methanol (MeOH)

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

» Round-bottom flask

e Magnetic stirrer

e Rotary evaporator

e Separatory funnel

Procedure:

To a round-bottom flask charged with diphenyl sulfoxide (1.0 mmol, 1.0 equiv) and methanol
(5 mL), add (diacetoxyiodo)benzene (3.0 equiv).

 To the stirred suspension, add ammonium carbamate (4.0 equiv) portion-wise over 5
minutes.

« Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

» Upon completion, remove the methanol under reduced pressure.

» To the resulting residue, add ethyl acetate (20 mL) and saturated aqueous NaHCOs solution
(15 mL) and stir for 10 minutes.

o Transfer the mixture to a separatory funnel and separate the layers.
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o Extract the aqueous layer with ethyl acetate (2 x 15 mL).
o Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na=SOa4, and filter.
o Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude product by column chromatography on silica gel (e.g., using a gradient of
ethyl acetate in hexanes) to afford pure S,S-diphenylsulfoximine.

Protocol 2: One-Pot Synthesis of S,S-
Diphenylsulfoximine from Diphenyl Sulfide[1][4][5][6]

This protocol details a one-pot conversion of a sulfide to an NH-sulfoximine.

Materials:

Diphenyl sulfide

(Diacetoxyiodo)benzene (PhI(OAC)z2)

Ammonium carbamate (NH2COONHa)

Methanol (MeOH)

Standard work-up and purification reagents as in Protocol 1.

Procedure:

In a round-bottom flask, dissolve diphenyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL).

Add (diacetoxyiodo)benzene (2.5 equiv) to the solution.

Add ammonium carbamate (2.0 equiv) in one portion.

Stir the mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete
consumption of the starting material.
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Follow the work-up and purification steps (5-10) as described in Protocol 1 to isolate S,S-
diphenylsulfoximine.

Protocol 3: Copper-Catalyzed N-Arylation of S,S-
Diphenylsulfoximine[7][8][9]

This protocol describes the formation of a C-N bond to functionalize the nitrogen atom of the

sulfoximine.

Materials:

S,S-Diphenylsulfoximine

Arylboronic acid (e.g., phenylboronic acid)
Copper(ll) acetate (Cu(OAc)2)
Dichloromethane (DCM)

Molecular sieves (4 A)

Round-bottom flask

Magnetic stirrer

Procedure:

To a dry round-bottom flask, add S,S-diphenylsulfoximine (1.0 mmol, 1.0 equiv), arylboronic
acid (1.5 equiv), and copper(ll) acetate (10 mol%).

Add activated 4 A molecular sieves.
Add dry dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of
celite, washing with dichloromethane.
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e Concentrate the filtrate under reduced pressure.

» Purify the residue by column chromatography on silica gel to obtain the N-arylated
sulfoximine.
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Experimental Workflow
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Caption: General workflow for the synthesis and functionalization of
(Phenylsulfonimidoyl)benzene.
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Caption: Simplified ATR signaling pathway and the inhibitory action of AZD6738.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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